molecular formula C23H36N8O5 B14453335 Isoleucyl-prolyl-arginine-4-nitroanilide CAS No. 77672-35-6

Isoleucyl-prolyl-arginine-4-nitroanilide

Cat. No.: B14453335
CAS No.: 77672-35-6
M. Wt: 504.6 g/mol
InChI Key: XHTORJWGZKCDGL-GRGSLBFTSA-N
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Description

Isoleucyl-prolyl-arginine-4-nitroanilide is an organic compound belonging to the class of oligopeptides. These compounds are characterized by sequences of between three and ten alpha-amino acids joined by peptide bonds . This compound is notable for its applications in biochemical research, particularly in the study of enzyme activities and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoleucyl-prolyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final oligopeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

Isoleucyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isoleucyl-prolyl-arginine-4-nitroanilide is widely used in scientific research due to its ability to act as a substrate for various enzymes. Some key applications include:

Mechanism of Action

The mechanism of action of isoleucyl-prolyl-arginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, releasing 4-nitroaniline. This reaction can be monitored to study enzyme kinetics and inhibition. The molecular targets include the active sites of proteolytic enzymes, where the peptide bond is hydrolyzed .

Comparison with Similar Compounds

Similar Compounds

    Valyl-leucyl-lysine-4-nitroanilide: Another oligopeptide used in enzyme assays.

    Glycyl-glycyl-phenylalanine-4-nitroanilide: Utilized in similar biochemical studies.

    Leucyl-glycyl-glycine-4-nitroanilide: Employed in protease activity assays.

Uniqueness

Isoleucyl-prolyl-arginine-4-nitroanilide is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteases. The presence of the nitroaniline group allows for easy detection and quantification in biochemical assays, making it a valuable tool in research .

Properties

CAS No.

77672-35-6

Molecular Formula

C23H36N8O5

Molecular Weight

504.6 g/mol

IUPAC Name

(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H36N8O5/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27)/t14-,17+,18+,19-/m1/s1

InChI Key

XHTORJWGZKCDGL-GRGSLBFTSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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